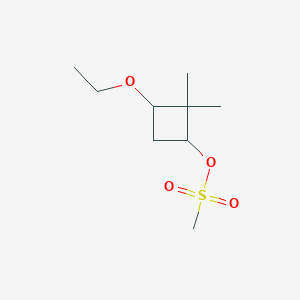

3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate

Description

Properties

Molecular Formula |

C9H18O4S |

|---|---|

Molecular Weight |

222.30 g/mol |

IUPAC Name |

(3-ethoxy-2,2-dimethylcyclobutyl) methanesulfonate |

InChI |

InChI=1S/C9H18O4S/c1-5-12-7-6-8(9(7,2)3)13-14(4,10)11/h7-8H,5-6H2,1-4H3 |

InChI Key |

JRIUFCPYBHRCSR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC(C1(C)C)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate typically involves the reaction of 3-ethoxy-2,2-dimethylcyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions, leading to the formation of various derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the modification of biomolecules for studying biological processes.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate involves its reactivity as a methanesulfonate ester. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions . This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Cyclobutane Derivatives

Cyclobutane-containing compounds are of interest due to their conformational strain and bioactivity. A structurally related compound, 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl-thiourea, shares the 2,2-dimethylcyclobutyl backbone but substitutes the ethoxy group with an ethyl moiety and incorporates a thiourea functional group . Key differences include:

| Property | 3-Ethoxy-2,2-dimethylcyclobutyl Methanesulfonate | 1-[2-(3-Ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl-thiourea |

|---|---|---|

| Substituents | 3-ethoxy, methanesulfonate | 3-ethyl, acetyl-thiourea |

| Molecular Formula | C10H18O4S | C17H24N2OS |

| Key Functional Groups | Methanesulfonate ester | Thiourea, acetyl |

| Potential Applications | Pharmaceutical synthesis | Agrochemicals (inferred from bioactivity studies) |

However, the thiourea moiety in the latter may enable hydrogen bonding, influencing biological target interactions .

Methanesulfonate Esters

Methanesulfonate esters are widely used as alkylating agents. Methyl methanesulfonate (MMS), a simpler analog, is a potent DNA-damaging agent that activates the p53 pathway at 200 μM concentrations . In contrast, this compound’s sterically hindered cyclobutane ring likely reduces its alkylating efficiency and toxicity:

The target compound’s reduced reactivity may make it preferable in controlled synthetic applications where selective alkylation is required.

Ethoxy-Containing Compounds

Ethoxy groups influence solubility and stability. For example, 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol contains a polyethylene glycol-like ethoxy chain, conferring high water solubility and surfactant properties . Comparatively, the ethoxy group in this compound is constrained within a rigid cyclobutane ring, likely reducing solubility:

| Property | This compound | 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol |

|---|---|---|

| Ethoxy Configuration | Cyclobutane-constrained | Linear chain |

| Solubility | Likely low (hydrophobic substituents) | High |

| Applications | Synthetic intermediate | Surfactants, industrial uses |

Biological Activity

3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane structure, which contributes to its biological activity. The presence of the methanesulfonate group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O₄S |

| Molecular Weight | 206.30 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown effectiveness against human tumor cell lines, with IC50 values indicating significant cytotoxicity. For instance, a related compound demonstrated IC50 values ranging from 49.79 µM to 113.70 µM against multiple cancer cell lines .

- Antiviral Properties : The structural similarities with known antiviral agents suggest potential efficacy against viral infections .

- Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in cancer progression and other diseases .

Case Studies

- Anticancer Activity : A study evaluated the effects of various derivatives on five human tumor cell lines. The most potent compound exhibited an IC50 value of 60.70 µM in RKO cells, indicating strong anticancer properties .

- Antiviral Activity : Research on spirocyclopropanes has highlighted their antiviral potential, particularly as inhibitors of HIV-1 reverse transcriptase, suggesting that this compound may share similar mechanisms .

- Cytotoxicity Testing : In a model using Saccharomyces cerevisiae, the compound's derivatives were tested for cytotoxic effects. While no significant bioactivity was noted at lower concentrations, some derivatives showed slight effects at higher concentrations .

Table 2: Biological Activity Summary

| Activity Type | Model/Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | RKO | 60.70 | Strong cytotoxicity observed |

| Antiviral | HIV-1 Reverse Transcriptase | Not specified | Potential inhibitor |

| Cytotoxicity | Saccharomyces cerevisiae | >3000 | Minimal effects at high doses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.